Triheptylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

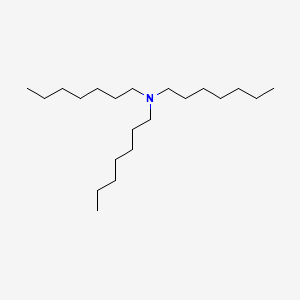

N,N-diheptylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45N/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZGJKHEVKJLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CCCCCCC)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062391 | |

| Record name | 1-Heptanamine, N,N-diheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411-36-1 | |

| Record name | Triheptylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2411-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanamine, N,N-diheptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanamine, N,N-diheptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanamine, N,N-diheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Amines Landscape: A Technical Guide to Triheptylamine and its Prevalent Counterpart, Triethylamine

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides a detailed overview of Triheptylamine, addressing its core properties, and offers a comprehensive look at the widely used analog, Triethylamine, for which a wealth of technical data is available.

This compound: An Enigmatic Tertiary Amine

This compound, a tertiary amine with three heptyl chains attached to a central nitrogen atom, is a compound with limited publicly available information. While it is structurally analogous to more common trialkylamines, its specific applications and experimental protocols are not widely documented.

Core Properties of this compound

Quantitative data for this compound is sparse. However, key identifiers have been collated from available chemical databases.

| Property | Value | Source |

| CAS Number | 2411-36-1 | PubChem |

| Molecular Weight | 311.61 g/mol | PubChem |

| Molecular Formula | C21H45N | PubChem |

Due to the scarcity of further experimental data, this guide will now focus on the closely related and extensively studied compound, Triethylamine, as a valuable reference for researchers working with tertiary amines.

Triethylamine: A Cornerstone of Organic Synthesis and Pharmaceutical Development

Triethylamine (TEA) is a versatile and widely utilized tertiary amine in both academic and industrial research. Its role as a base, catalyst, and reagent in a vast array of chemical transformations makes it an indispensable tool for chemists.

Physicochemical Properties of Triethylamine

A summary of key quantitative data for Triethylamine is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 121-44-8 | [1][2] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| Molecular Formula | C6H15N | [1][2] |

| Boiling Point | 89.5 °C | [3] |

| Melting Point | -114.7 °C | [2] |

| Density | 0.726 g/cm³ at 20°C | [4] |

| Flash Point | -11 °C | [4] |

| pKa of Conjugate Acid | 10.75 | [2][5] |

| Solubility in Water | 133 g/L at 20 °C | [2] |

Synthesis of Triethylamine

The industrial synthesis of Triethylamine is primarily achieved through the vapor-phase alkylation of ammonia with ethanol over a catalyst.[5][6]

Reaction Workflow: Synthesis of Triethylamine

Caption: Industrial synthesis of Triethylamine via alkylation of ammonia.

Key Applications in Research and Drug Development

Triethylamine's utility spans a wide range of applications critical to the pharmaceutical and life sciences sectors:

-

Organic Synthesis: It is extensively used as a non-nucleophilic base in a variety of reactions, including esterifications, amidations, and dehydrohalogenations.[5][7] Its primary function is to neutralize acidic byproducts, thereby driving reactions to completion.

-

Catalysis: TEA serves as a catalyst in the formation of polyurethane foams and epoxy resins.[5][8]

-

Pharmaceutical Manufacturing: It is employed as a reagent in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics like penicillin and ampicillin.[9]

-

Biomolecule Purification: The bicarbonate salt of triethylamine (TEAB) is a common buffer in reverse-phase chromatography for the purification of nucleotides and other biomolecules.[5]

Experimental Protocol: Acylation of an Amine using Triethylamine

The following is a generalized experimental protocol for the acylation of a secondary amine with an acyl chloride, a common reaction where Triethylamine is used as an acid scavenger.

Logical Flow of an Acylation Reaction

Caption: General workflow for an amine acylation using Triethylamine.

Methodology:

-

Reactant Preparation: A solution of the secondary amine in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere.

-

Addition of Base: Triethylamine (typically 1.1 to 1.5 equivalents) is added to the amine solution.

-

Addition of Acylating Agent: The acyl chloride (1.0 equivalent) is added dropwise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction Monitoring: The reaction is stirred at room temperature or heated as necessary, and its progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water or a dilute aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure amide.

References

- 1. TRIETHYLAMINE (CAS 121-44-8) - Ataman Kimya [atamanchemicals.com]

- 2. Triethylamine CAS#: 121-44-8 [m.chemicalbook.com]

- 3. Triethylamine | 121-44-8 [chemicalbook.com]

- 4. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]

- 5. Triethylamine - Wikipedia [en.wikipedia.org]

- 6. Triethylamine synthesis - chemicalbook [chemicalbook.com]

- 7. alphachem.biz [alphachem.biz]

- 8. Triethylamine [chemeurope.com]

- 9. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

A Technical Guide to the Physical Properties of Triheptylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Triheptylamine, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data for experimental design, process scale-up, and formulation development.

Core Physical Properties of this compound

This compound, a tertiary amine with the chemical formula C₂₁H₄₅N, is a high molecular weight, hydrophobic compound. Its physical characteristics are crucial for its application in various chemical processes, including as an extractant and in organic synthesis.[1] The key physical data for this compound are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 153 °C | at 1 mmHg[2] |

| 332.4 °C | at 760 mmHg[3] | |

| Density | 0.806 g/mL | at 20 °C[1][2][4][5] |

| CAS Number | 2411-36-1 | N/A[1][2][3][4][5] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of the boiling point and density of this compound is essential for its proper handling and use. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is a preferred method for its boiling point determination to prevent potential decomposition.

Method 1: Distillation under Reduced Pressure

-

Apparatus Setup : A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints should be properly sealed to maintain a vacuum.

-

Sample Preparation : A known volume of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Procedure :

-

The system is evacuated to the desired pressure (e.g., 1 mmHg) using a vacuum pump, and the pressure is monitored with a manometer.

-

The sample is gradually heated using a heating mantle.

-

The temperature is recorded when the liquid boils and a stable reflux is observed in the distillation head. This temperature is the boiling point at the recorded pressure.

-

The vapor temperature should remain constant during the distillation of the pure liquid.

-

Method 2: Thiele Tube Method (for atmospheric pressure)

For a less precise but simpler determination at or near atmospheric pressure, the Thiele tube method can be employed.

-

Apparatus Setup : A small amount of this compound is placed in a small test tube, and an inverted capillary tube (sealed at one end) is placed inside. This assembly is attached to a thermometer.

-

Procedure :

-

The thermometer and sample assembly are immersed in a Thiele tube filled with a high-boiling point oil.

-

The Thiele tube is heated gently, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.

-

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer.

Method: Pycnometer Method

-

Apparatus : A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water and placed in a constant-temperature water bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely to the pycnometer's calibration mark, and it is weighed again.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound.

-

The filled pycnometer is again brought to thermal equilibrium in the constant-temperature water bath, the volume is adjusted, and it is weighed.

-

-

Calculation : The density of this compound is calculated using the following formula: Density of this compound = (Mass of this compound / Mass of Water) * Density of Water at the measurement temperature.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are fundamental to its chemical identity and behavior. The following diagram illustrates this relationship.

Caption: Relationship between this compound's identity and its physical properties.

References

An In-depth Technical Guide to the Solubility of Triheptylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for triheptylamine in organic solvents is limited. This guide provides a comprehensive overview based on the known properties of structurally similar long-chain tertiary amines, alongside detailed experimental protocols for determining solubility.

Introduction

This compound, a tertiary amine with the chemical formula (C₇H₁₅)₃N, is a lipophilic compound with potential applications in various fields, including organic synthesis and as an extraction agent. A thorough understanding of its solubility in different organic solvents is crucial for its effective use, process development, and formulation. Due to the scarcity of specific quantitative data in the literature, this guide offers a qualitative solubility profile based on the behavior of analogous long-chain tertiary amines such as trihexylamine and trioctylamine.[1][2] Furthermore, detailed experimental methodologies are provided to enable researchers to determine the precise solubility of this compound in their specific solvent systems.

Qualitative Solubility Profile of this compound

Based on the general principle of "like dissolves like," this compound, with its long alkyl chains, is expected to be readily soluble in nonpolar and weakly polar organic solvents.[3][4] Its solubility is predicted to decrease in more polar solvents. The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, drawing parallels from the known solubility of trihexylamine and trioctylamine.[2][5][6]

| Solvent Class | Solvent Name | Chemical Formula | Expected Solubility |

| Alcohols | Methanol | CH₃OH | Soluble |

| Ethanol | C₂H₅OH | Soluble | |

| Ketones | Acetone | CH₃COCH₃ | Soluble |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble |

| Benzene | C₆H₆ | Soluble | |

| Aliphatic Hydrocarbons | n-Hexane | C₆H₁₄ | Soluble |

| n-Heptane | C₇H₁₆ | Soluble | |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Soluble |

| Dichloromethane | CH₂Cl₂ | Soluble | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Moderately Soluble | |

| Water | Water | H₂O | Insoluble |

Experimental Protocols for Solubility Determination

Given the lack of standardized quantitative data, experimental determination of this compound's solubility is essential for specific applications. Below are detailed protocols for both qualitative and quantitative analysis.

Qualitative Solubility Determination (Visual Miscibility Method)

This method provides a rapid assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Small, clear glass vials or test tubes with caps

-

Pipettes or graduated cylinders

-

Constant temperature bath (optional)

Procedure:

-

To a clean, dry vial, add a known volume of the organic solvent (e.g., 1 mL).

-

If using a constant temperature bath, allow the solvent to equilibrate to the desired temperature.

-

Add a small, known volume of this compound (e.g., 0.1 mL) to the solvent.

-

Cap the vial and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear liquid phase indicates that this compound is soluble at this concentration.

-

Partially Miscible: The formation of two distinct liquid phases or a cloudy/turbid solution that does not clarify upon standing indicates partial solubility.

-

Immiscible: The formation of two distinct, clear liquid layers indicates insolubility.

-

-

If miscible, continue adding aliquots of this compound and observing until phase separation occurs to estimate the saturation point.

Quantitative Solubility Determination (Isothermal Gravimetric Method)

This method determines the concentration of a saturated solution of this compound in a solvent at a specific temperature.[7][8][9]

Materials:

-

This compound

-

Selected organic solvents

-

Sealable flasks or vials

-

Shaking incubator or magnetic stirrer with a constant temperature bath

-

Analytical balance

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or flasks

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealable flask. The presence of a distinct second phase of this compound should be visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator or on a magnetic stirrer within a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure an excess of the this compound phase remains.

-

After equilibration, stop the agitation and allow the mixture to stand at the constant temperature for several hours to allow the two phases to separate completely.

-

Carefully withdraw a known volume of the solvent-rich phase (the supernatant) using a syringe fitted with a syringe filter to remove any undissolved droplets of this compound.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish or flask.

-

Record the exact mass of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or vacuum oven at a temperature that will not evaporate the this compound).

-

Once the solvent is completely removed, weigh the dish containing the this compound residue.

-

The solubility can be calculated and expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mole fraction.

Calculation:

-

Mass of dissolved this compound = (Mass of dish + this compound residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)

-

Solubility (g / 100 g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

Visualizations

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the gravimetric determination of this compound solubility.

Physical Properties of this compound and Analogs

Specific physical property data for this compound is not widely published. The table below includes data for the structurally similar trihexylamine and trioctylamine to provide an estimated range for the properties of this compound.

| Property | Trihexylamine | Trioctylamine |

| CAS Number | 102-86-3 | 1116-76-3 |

| Molecular Formula | C₁₈H₃₉N | C₂₄H₅₁N |

| Molecular Weight | 269.52 g/mol | 353.68 g/mol |

| Appearance | Colorless to pale yellow liquid[2] | Clear, colorless to pale yellow liquid[5][10] |

| Boiling Point | 150-159 °C @ 12 mmHg; 263-265 °C @ 760 mmHg[11] | 365-367 °C @ 760 mmHg[12] |

| Density | ~0.794 g/mL at 25 °C[11] | ~0.810 g/mL at 20 °C[12] |

| Water Solubility | Slightly miscible[6] | Insoluble[5] |

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a robust framework for researchers and professionals. The qualitative solubility profile, based on analogous compounds, offers a strong starting point for solvent selection. The detailed experimental protocols empower users to determine precise solubility data tailored to their specific needs and conditions. This combination of predictive information and practical methodology serves as a valuable resource for the effective application of this compound in scientific and industrial settings.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 102-86-3: Trihexylamine | CymitQuimica [cymitquimica.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Trioctylamine (TOA) - Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]

- 6. Page loading... [guidechem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CAS 1116-76-3: Trioctylamine | CymitQuimica [cymitquimica.com]

- 11. TRI-N-HEXYLAMINE CAS#: 102-86-3 [m.chemicalbook.com]

- 12. Trioctylamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectral Analysis of Triheptylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Triheptylamine (also known as N,N-diheptyl-1-heptanamine). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, synthesis, and drug development by presenting detailed spectral data, experimental methodologies, and visual representations of key processes.

Spectroscopic Data of this compound

The following sections present the available spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| α-CH₂ (N-CH₂) | ~ 2.2 - 2.4 | Triplet | 6H |

| β-CH₂ | ~ 1.2 - 1.4 | Multiplet | 6H |

| γ, δ, ε, ζ-CH₂ | ~ 1.2 - 1.4 | Multiplet | 24H |

| ω-CH₃ | ~ 0.8 - 0.9 | Triplet | 9H |

Note: Predicted values based on typical spectra of long-chain tertiary amines. Actual experimental values may vary based on solvent and instrument parameters.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of N-H stretching bands, a key indicator of a tertiary amine. The prominent absorptions are attributed to C-H and C-N bond vibrations.

Table 2: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955, 2925, 2854 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| 1466 | Medium | CH₂ scissoring and CH₃ asymmetric bending |

| 1377 | Medium | CH₃ symmetric bending (umbrella mode) |

| ~1250 - 1020 | Medium to Weak | C-N stretching |

| 723 | Weak | CH₂ rocking |

Data sourced from the Coblentz Society's evaluated infrared reference spectra collection.[1]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation patterns. The molecular ion peak is observed at m/z 311, consistent with its molecular formula C₂₁H₄₅N.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 311 | ~5 | [M]⁺ (Molecular Ion) |

| 226 | 100 | [M - C₆H₁₃]⁺ (α-cleavage, loss of a hexyl radical) |

| 142 | ~30 | [M - C₁₂H₂₅]⁺ (α-cleavage, loss of a dodecyl radical) |

| 57 | ~20 | [C₄H₉]⁺ |

| 43 | ~40 | [C₃H₇]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the longer relaxation times of quaternary carbons and lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample on one plate and cover with the second plate.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or direct infusion.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of this compound (e.g., m/z 40-400).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectral analysis of this compound.

References

A Technical Guide to High-Purity Triheptylamine for Researchers and Drug Development Professionals

Introduction:

Triheptylamine (also known as tri-n-heptylamine), a tertiary amine with the chemical formula (C₇H₁₅)₃N, is a specialty chemical with applications in organic synthesis and analytical chemistry. Its long alkyl chains impart significant lipophilicity, making it a valuable tool in specific laboratory and industrial processes. This technical guide provides an in-depth overview of commercially available high-purity this compound, including its specifications, analytical methodologies for quality control, and potential applications relevant to the pharmaceutical sciences.

Commercial Availability and Specifications

High-purity this compound is available from a select number of chemical suppliers. The purity levels and specifications can vary between suppliers, and it is crucial for researchers to obtain lot-specific Certificates of Analysis (CoA) to ensure the material meets the requirements of their specific application. The table below summarizes the typical quantitative data available from commercial suppliers.

| Parameter | Specification | Supplier Example(s) |

| Purity (by GC) | ≥98% - 99.0% | Apollo Scientific, ECHEMI |

| CAS Number | 2411-36-1 | All Suppliers |

| Molecular Formula | C₂₁H₄₅N | All Suppliers |

| Molecular Weight | 311.59 g/mol | All Suppliers |

| Appearance | Clear yellow liquid | ECHEMI |

| Density | 0.806 g/mL at 20 °C | ChemicalBook |

| Boiling Point | 153 °C at 1 mmHg | ChemicalBook |

| Refractive Index (n20/D) | 1.446 | ECHEMI |

Experimental Protocols: Quality Control of High-Purity this compound

Ensuring the purity and identity of this compound is critical for its successful application. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose. Below is a generalized experimental protocol for the analysis of high-purity this compound.

Objective: To confirm the identity and determine the purity of a this compound sample.

Materials and Reagents:

-

This compound sample

-

High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, HPLC grade)

-

Internal standard (e.g., a long-chain hydrocarbon like Eicosane)

-

Volumetric flasks and pipettes

-

GC vials with septa

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for purity assessment and a Mass Spectrometer (MS) for identity confirmation.

-

Capillary GC column suitable for the analysis of high-boiling point amines (e.g., a low-polarity phenyl-arylene or dimethylpolysiloxane-based column).

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of an internal standard (e.g., Eicosane) at a concentration of approximately 1 mg/mL in the chosen solvent.

-

Accurately weigh a known amount of the this compound sample and dissolve it in the solvent to create a stock solution of known concentration (e.g., 10 mg/mL).

-

Prepare a working standard by diluting the this compound stock solution and adding a known amount of the internal standard stock solution.

-

-

Sample Preparation:

-

Prepare a sample solution by accurately weighing the this compound to be analyzed, dissolving it in the solvent, and adding the same known amount of the internal standard as in the working standard.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Interface Temperature: 280 °C

-

Scan Range: m/z 50-500

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

-

-

Data Analysis:

-

Identity Confirmation: Compare the mass spectrum of the major peak in the sample chromatogram with a reference spectrum of this compound. The fragmentation pattern should match.

-

Purity Calculation (using FID data): The purity of this compound is calculated based on the area percentages of all peaks in the chromatogram. The area of the this compound peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100. For higher accuracy, the relative response factor of this compound to the internal standard should be determined and used in the calculation.

-

Visualizations

Caption: Experimental workflow for the quality control of this compound using GC-MS.

While this compound is not commonly associated with direct interaction in signaling pathways, its properties as a lipophilic tertiary amine make it suitable for applications such as an ion-pairing agent in chromatography. This is particularly relevant in the purification of large, negatively charged biomolecules like oligonucleotides, which are an emerging class of therapeutics.

Caption: Hypothetical role of this compound in oligonucleotide purification.

An In-depth Technical Guide to the Basic Reactivity of Triheptylamine as a Sterically Hindered Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triheptylamine [(C₇H₁₅)₃N] is a tertiary amine characterized by the presence of three long alkyl chains. This structure imparts significant steric hindrance around the nitrogen atom, defining its role in organic synthesis primarily as a non-nucleophilic base. While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be thoroughly understood by examining the principles of basicity and steric hindrance in aliphatic amines, with the well-studied triethylamine serving as a key comparative model. This guide provides a detailed overview of the expected physicochemical properties, core reactivity, and applications of this compound, offering valuable insights for its potential use in research and development.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. However, its properties can be estimated by extrapolating from trends observed in homologous series of trialkylamines. For comparison, the properties of the widely used triethylamine are provided.

| Property | Triethylamine ((C₂H₅)₃N) | This compound ((C₇H₁₅)₃N) (Estimated) |

| Molecular Formula | C₆H₁₅N | C₂₁H₄₅N |

| Molecular Weight | 101.19 g/mol | 311.60 g/mol |

| Appearance | Colorless liquid with a strong, fishy, ammonia-like odor.[1][2] | Likely a colorless to pale yellow liquid with a faint amine-like odor. The vapor pressure is expected to be significantly lower than that of triethylamine. |

| Boiling Point | 88.6 to 89.8 °C.[2] | Significantly higher than triethylamine, likely in the range of 300-350 °C, due to increased van der Waals forces from the long alkyl chains. |

| Density | 0.7255 g/mL | Expected to be slightly higher than triethylamine but still less than water, likely in the range of 0.80-0.85 g/mL. |

| Solubility in Water | 112.4 g/L at 20 °C.[2] | Expected to be very low to negligible due to the large, hydrophobic nature of the three heptyl chains. |

| Solubility in Organic Solvents | Miscible with common organic solvents like acetone, ethanol, and diethyl ether.[2] | Expected to be highly soluble in nonpolar organic solvents such as hexanes, toluene, and dichloromethane. |

| pKa of Conjugate Acid (pKaH) | 10.75 in water. | In aqueous media, the pKaH is likely to be lower than that of triethylamine due to poor solvation of the bulky triheptylammonium cation. However, in non-polar organic solvents, it is expected to function as a strong base, comparable to or stronger than triethylamine due to the inductive effect of the alkyl groups. |

Core Reactivity as a Sterically Hindered Base

The reactivity of this compound is dominated by the interplay of two key factors: the electronic effect of the alkyl groups and the profound steric hindrance around the nitrogen atom.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.

-

Inductive Effect: The three heptyl groups are electron-donating, which increases the electron density on the nitrogen atom. This electronic effect, in isolation, would suggest that this compound is a strong base. In the gas phase, where solvation effects are absent, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia.

-

Steric Hindrance and Solvation: In solution, especially in protic solvents like water, the steric bulk of the three long heptyl chains significantly hinders the approach of a proton to the nitrogen atom. Furthermore, the resulting protonated species, the triheptylammonium cation, is poorly stabilized by solvation due to its large size and the inability of solvent molecules to effectively surround the positive charge. This destabilization of the conjugate acid leads to a decrease in basicity in aqueous solutions.

In non-polar organic solvents, where the base is often used, the solvation effects are less pronounced. In these environments, this compound is expected to act as a strong base, capable of deprotonating a wide range of acidic compounds.

A key characteristic of this compound is its expected low nucleophilicity. While the nitrogen atom is electron-rich, the extreme steric hindrance presented by the three heptyl chains prevents it from participating in nucleophilic substitution reactions (Sₙ2). This makes it an ideal choice as a "non-nucleophilic base" in reactions where the base should only act as a proton acceptor and not interfere with electrophilic centers in the reacting molecules.

Applications in Organic Synthesis

The primary role of this compound in organic synthesis is as a sterically hindered, non-nucleophilic base. Its applications are analogous to those of other bulky amines like triethylamine and diisopropylethylamine (Hünig's base).

This compound is expected to be an effective base for promoting elimination reactions, particularly the dehydrohalogenation of alkyl halides to form alkenes via an E2 mechanism. The steric bulk of the base favors the abstraction of a proton from a less sterically hindered position.

Caption: E2 Dehydrohalogenation promoted by this compound.

In many organic reactions, acidic byproducts such as hydrogen halides (e.g., HCl) are generated. These acids can catalyze unwanted side reactions or protonate and deactivate other reagents. This compound can be used as an acid scavenger to neutralize these acidic byproducts, forming an insoluble or easily separable ammonium salt. A common application is in acylation reactions, such as the formation of esters and amides from acyl chlorides.[2]

Caption: Workflow for Acylation with an Acid Scavenger.

Experimental Protocols (Generalized)

Objective: To synthesize an alkene from an alkyl halide using a sterically hindered base.

Materials:

-

Alkyl halide (1.0 eq)

-

This compound (1.5 eq)

-

Anhydrous non-polar solvent (e.g., toluene, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkyl halide and the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the stirred solution via a syringe.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (the optimal temperature will depend on the substrate).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The triheptylammonium halide salt may precipitate out of the solution. If so, it can be removed by filtration.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining amine, followed by a wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene.

-

Purify the crude product by column chromatography or distillation as required.

Synthesis of Sterically Hindered Amines

The synthesis of extremely sterically hindered trialkylamines can be challenging. A potential synthetic route to this compound could involve the alkylation of diheptylamine with a heptyl halide. However, for highly hindered amines, alternative methods have been developed, such as the reaction of N-chlorodialkylamines with organometallic reagents (e.g., Grignard reagents).[3] This method has been shown to be effective for preparing trialkylamines with significant steric congestion.[3]

Caption: A potential synthetic route to this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]

-

Fire Hazard: Trialkylamines can be flammable. Keep away from heat, sparks, and open flames.[1][4]

-

Toxicity: Tertiary amines can be corrosive and toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5][6] Avoid contact with skin and eyes.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive and current Safety Data Sheet before handling any chemical and perform a thorough risk assessment.

References

Potential applications of Triheptylamine in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptylamine, a tertiary aliphatic amine with the formula N(C₇H₁₅)₃, is a versatile yet specialized reagent in organic synthesis. Its long alkyl chains impart distinct physical and chemical properties, such as high lipophilicity and steric bulk, which define its utility as a base, catalyst, and phase-transfer agent. This technical guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, with a focus on its role in pharmaceuticals, catalysis, and solvent extraction.

Core Applications in Organic Synthesis

This compound's utility in organic synthesis stems from its basicity, nucleophilicity, and its ability to act as a ligand for metal ions.[1] Its applications span a range of reaction types, from serving as a non-nucleophilic base to facilitating phase-transfer catalysis.

Role in Pharmaceutical Synthesis

This compound has been cited as a potential reagent in the synthesis of several active pharmaceutical ingredients (APIs) and their intermediates. Its primary function in these contexts is often as a base to neutralize acidic byproducts or as a catalyst.

In the production of the inhalation anesthetic sevoflurane, this compound is listed as a potential tertiary amine base.[2] The synthesis involves the reaction of (CF₃)₂CHOCH₂Cl with hydrogen fluoride. The tertiary amine acts as a scavenger for the hydrogen chloride generated, driving the reaction towards the desired fluorinated product.[2]

Reaction Scheme:

(CF₃)₂CHOCH₂Cl + HF + (C₇H₁₅)₃N → (CF₃)₂CHOCH₂F + (C₇H₁₅)₃NH⁺Cl⁻

While this compound is a potential candidate, experimental data from patents often highlights the use of other sterically hindered amines.[3][4] The general conditions for this type of reaction are outlined in the table below.

| Parameter | Value | Reference |

| Reactants | (CF₃)₂CHOCH₂Cl, Hydrogen Fluoride, Tertiary Amine | [2] |

| Molar Ratio (Reactant:HF:Amine) | 1:1:1 to 1:2:2 | [2][5] |

| Temperature | 50-65 °C | [2] |

| Reaction Time | 5-10 hours | [5] |

| Yield | >50% (general for tertiary amines) | [2][5] |

Experimental Protocol (General for Tertiary Amines in Sevoflurane Synthesis):

A cooled solution of the tertiary amine is treated with an aqueous hydrogen fluoride solution. To this mixture, (CF₃)₂CHOCH₂Cl is added, and the reaction mixture is heated for several hours. After the reaction is complete, the product is isolated by washing with water. The crude product is then analyzed by gas chromatography to determine the composition and yield.[2][5]

This compound is also mentioned as a potential high-boiling point solvent and base in the synthesis of intermediates for the atypical antipsychotic drug aripiprazole.[6] The synthesis of aripiprazole often involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable butoxy-quinolinone derivative.[7][8]

General Reaction Scheme:

7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one + 1-(2,3-dichlorophenyl)piperazine --(Base)--> Aripiprazole

While specific examples detailing the use of this compound are scarce, the general principle involves using a base to facilitate the nucleophilic substitution reaction.[7][8][9]

Catalytic Applications

This compound's lone pair of electrons on the nitrogen atom allows it to act as a nucleophilic catalyst in various organic transformations.[1]

In the stereoselective synthesis of lactones, tertiary amines can be employed as catalysts.[10] Although specific protocols for this compound are not detailed in the available literature, the general mechanism involves the activation of a substrate by the amine, facilitating a subsequent stereoselective reaction. The steric bulk of the heptyl groups could potentially influence the stereochemical outcome of such reactions.

This compound is listed as a suitable aliphatic trialkylamine base in the synthesis of catechol derivatives.[9] These reactions may involve the protection or alkylation of the hydroxyl groups of catechols, where a base is required to deprotonate the phenol and facilitate the reaction.

Solvent Extraction

The hydrophobic nature of this compound makes it a candidate for use as an extractant in solvent extraction processes, particularly for the separation of metal ions from aqueous solutions.[1]

This compound is mentioned as a potential tertiary organoamine for the extraction of rare earth elements (REEs) from aqueous solutions.[11] In this application, the amine, dissolved in an organic solvent, forms an ion pair with the anionic metal complexes present in the aqueous phase, thereby transferring them to the organic phase. The efficiency of this process is dependent on factors such as the pH of the aqueous phase, the concentration of the amine, and the nature of the organic solvent.[7]

Synthesis of this compound

This compound is typically synthesized via the nucleophilic substitution of heptylamine with a heptyl halide, such as heptyl bromide or chloride. The reaction is generally carried out in the presence of a base like sodium hydroxide or potassium hydroxide.[1]

Reaction Scheme:

2 C₇H₁₅Br + C₇H₁₅NH₂ + 2 NaOH → N(C₇H₁₅)₃ + 2 NaBr + 2 H₂O

Conclusion

This compound is a specialized tertiary amine with potential applications in various areas of organic synthesis. Its utility in the synthesis of pharmaceuticals like sevoflurane and aripiprazole intermediates, although not always the primary choice in documented examples, highlights its potential as a sterically hindered, high-boiling base. Its mention in catalytic and solvent extraction applications, particularly for valuable elements like rare earths, suggests further opportunities for its use. The development of detailed experimental protocols and a deeper understanding of its catalytic mechanisms will be crucial for expanding the practical applications of this compound in both academic and industrial research.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Triethylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Triheptylamine as a Catalyst in Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptylamine, a tertiary amine with the formula N(C₇H₁₅)₃, is a versatile catalyst in various polymerization reactions. Its long alkyl chains provide unique solubility and steric properties compared to shorter-chain tertiary amines like triethylamine. While specific quantitative data for this compound is limited in publicly available literature, its catalytic activity can be inferred from the well-documented roles of other tertiary amines in polymerization. This document provides an overview of the potential applications of this compound as a catalyst, along with generalized experimental protocols based on analogous systems. The information herein is intended to serve as a foundational guide for researchers exploring the use of this compound in their polymerization processes.

Applications Overview

Tertiary amines are widely recognized for their catalytic activity in several key polymerization reactions, primarily due to the nucleophilic nature of the nitrogen atom. The primary applications for this compound as a polymerization catalyst are expected in the following areas:

-

Polyurethane Synthesis: Acting as a catalyst to promote the reaction between isocyanates and polyols.

-

Ring-Opening Polymerization (ROP): Catalyzing the polymerization of cyclic monomers such as lactones, lactides, and cyclic carbonates to produce polyesters and polycarbonates.

-

Epoxy Resin Curing: Functioning as a curing agent or accelerator in the cross-linking of epoxy resins.

Data Presentation: Catalytic Performance of Analogous Tertiary Amines

Due to the scarcity of specific data for this compound, the following tables summarize the catalytic performance of the well-studied analogue, triethylamine (TEA), in relevant polymerization reactions. This data can serve as a starting point for optimizing reactions with this compound.

Table 1: Triethylamine (TEA) as a Catalyst in the Melt Polymerization of Trimethylene Carbonate (TMC) [1][2]

| Monomer | Initiator | Catalyst | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) |

| TMC | Benzyl Alcohol | TEA | 50:1:0.1 | 85 | 6 | 97 |

| TMC | Benzyl Alcohol | TEA | 50:1:0.1 | 110 | 1 | 98 |

Table 2: Comparison of Triethylamine (TEA) with Other Catalysts in TMC Polymerization [1][2]

| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) |

| TEA | 85 | 6 | 97 |

| TEA·HCl | 85 | 12 | 98 |

| Stannous Octoate | 85 | 24 | ~98 |

| Catalyst-free | 85 | 32 | 99 |

Experimental Protocols

The following are generalized protocols for key polymerization reactions where this compound could be employed as a catalyst. These protocols are based on established procedures for other tertiary amine catalysts and should be optimized for specific experimental conditions.

Protocol 1: Ring-Opening Polymerization of ε-Caprolactone

This protocol describes the bulk polymerization of ε-caprolactone using a tertiary amine catalyst and an alcohol initiator.

Materials:

-

ε-Caprolactone (monomer), dried over CaH₂ and distilled under reduced pressure.

-

This compound (catalyst), dried and distilled.

-

Benzyl alcohol (initiator), dried and distilled.

-

Nitrogen or Argon gas (inert atmosphere).

-

Schlenk flask and other appropriate glassware, oven-dried.

-

Toluene (for polymer precipitation and washing).

-

Methanol (for polymer precipitation and washing).

Procedure:

-

Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then filled with an inert atmosphere (N₂ or Ar).

-

Charging the Reactor: In a typical experiment, a predetermined amount of ε-caprolactone (e.g., 1.0 g, 8.76 mmol) is introduced into the Schlenk flask under a counterflow of inert gas.

-

Initiator and Catalyst Addition: The desired amounts of benzyl alcohol initiator (e.g., for a target degree of polymerization of 100, 0.0876 mmol) and this compound catalyst (e.g., 1 mol% relative to the initiator, 0.000876 mmol) are added sequentially via syringe.

-

Polymerization: The flask is sealed and immersed in a preheated oil bath at a specific temperature (e.g., 110 °C). The reaction mixture is stirred for a predetermined time (e.g., 1-24 hours).

-

Termination and Purification: After the desired reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The viscous polymer is dissolved in a minimal amount of toluene. The polymer is then precipitated by dropwise addition of the solution into a large excess of cold methanol with vigorous stirring.

-

Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Characterization: The resulting poly(ε-caprolactone) is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the structure and determine the monomer conversion.

Protocol 2: Curing of Epoxy Resin

This protocol outlines the use of a tertiary amine as a curing agent for a standard bisphenol A-based epoxy resin.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.

-

This compound (curing agent/catalyst).

-

Anhydride hardener (e.g., phthalic anhydride), optional.

-

Differential Scanning Calorimeter (DSC).

-

Aluminum DSC pans.

-

Oven.

Procedure:

-

Formulation: The epoxy resin and this compound are accurately weighed in a specific ratio (e.g., parts per hundred of resin, phr). For co-curing with an anhydride, the anhydride is also added at a specified stoichiometric ratio to the epoxy groups.

-

Mixing: The components are thoroughly mixed at room temperature until a homogeneous mixture is obtained. Care should be taken to avoid introducing air bubbles.

-

Curing:

-

DSC Analysis: A small amount of the mixture (5-10 mg) is sealed in an aluminum DSC pan. The sample is then heated in the DSC instrument at a constant heating rate (e.g., 10 °C/min) to determine the curing exotherm and the glass transition temperature (Tg) of the cured material.[3]

-

Bulk Curing: The bulk of the mixture is poured into a preheated mold and cured in an oven at a predetermined temperature and time (e.g., 100-150 °C for 1-4 hours).

-

-

Post-Curing: For some applications, a post-curing step at a higher temperature (e.g., 150-180 °C) may be performed to ensure complete reaction and enhance the material's properties.

-

Characterization: The cured epoxy resin can be characterized by its physical and mechanical properties (e.g., hardness, tensile strength) and thermal properties (e.g., Tg by DSC or Dynamic Mechanical Analysis - DMA).

Signaling Pathways and Experimental Workflows

Catalytic Mechanism of Tertiary Amines in Ring-Opening Polymerization

The catalytic role of tertiary amines in the ring-opening polymerization of cyclic esters, in the presence of an alcohol initiator, is generally believed to proceed via a hydrogen-bonding activation mechanism. The tertiary amine activates the alcohol initiator, making it a more potent nucleophile.

Caption: Proposed mechanism for tertiary amine-catalyzed ROP of cyclic esters.

Experimental Workflow for Polymer Synthesis and Characterization

The logical flow for a typical polymer synthesis experiment involving a catalyst like this compound is outlined below.

Caption: General experimental workflow for catalyzed polymerization.

Catalytic Cycle in Polyurethane Formation

In polyurethane synthesis, tertiary amines catalyze the reaction between an isocyanate and a hydroxyl group. The mechanism involves the formation of an activated complex.

Caption: Catalytic cycle for polyurethane formation using a tertiary amine.

Conclusion

This compound holds promise as a catalyst in various polymerization reactions, offering potential advantages in terms of solubility and processability due to its long alkyl chains. While direct experimental data is not widely available, the established catalytic activity of analogous tertiary amines provides a strong foundation for its application in polyurethane synthesis, ring-opening polymerization, and epoxy curing. The protocols and mechanistic diagrams provided in this document serve as a starting point for researchers to explore the use of this compound in developing novel polymeric materials. Further experimental work is necessary to fully elucidate the specific catalytic performance and optimal reaction conditions for this compound in these systems.

References

Application Notes and Protocols: Triheptylamine as a Phase Transfer Catalyst

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles of phase transfer catalysis (PTC) and the potential role of triheptylamine within this context. Due to the limited specific literature on this compound as a primary phase transfer catalyst, this document focuses on the foundational mechanisms of PTC and provides a detailed protocol for a representative reaction where a trialkylamine could be utilized for the in-situ formation of the active catalytic species.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2][3] An ionic reactant, often an inorganic salt, is soluble in the aqueous phase but insoluble in the organic phase, where the organic substrate resides. A phase transfer catalyst is a substance that transports the ionic reactant from the aqueous phase into the organic phase, enabling the reaction to proceed.[1][2][3]

The primary advantages of employing phase transfer catalysis include:

-

Milder Reaction Conditions: Eliminates the need for harsh, anhydrous conditions and expensive, polar aprotic solvents like DMSO or DMF.[4]

-

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction kinetics are significantly enhanced.[1]

-

Higher Yields and Purity: PTC often leads to cleaner reactions with fewer byproducts.[1][3]

-

Use of Inexpensive Reagents: Allows for the use of simple, cost-effective inorganic salts and bases.

-

Green Chemistry: Reduces the reliance on hazardous organic solvents, often allowing for the use of water as a solvent, which aligns with the principles of green chemistry.[1][3]

Commonly used phase transfer catalysts include quaternary ammonium salts, phosphonium salts, crown ethers, and cryptands.[5]

The Role of this compound in Phase Transfer Catalysis

Direct application of this compound as a phase transfer catalyst is not extensively documented in scientific literature. Typically, tertiary amines themselves are not the active catalytic species. However, trialkylamines can serve as precursors for the in-situ generation of quaternary ammonium salts, which are highly effective phase transfer catalysts.

The mechanism involves the reaction of the trialkylamine (such as this compound) with an alkylating agent present in the reaction mixture (e.g., an alkyl halide substrate). This reaction forms a quaternary ammonium salt, which then acts as the phase transfer catalyst. For this to be an effective strategy, the rate of formation of the quaternary ammonium salt must be faster than or competitive with the main reaction.

Proposed In-Situ Catalyst Formation

Caption: In-situ formation of a quaternary ammonium catalyst from this compound.

Application: Williamson Ether Synthesis via Phase Transfer Catalysis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits greatly from phase transfer catalysis.[6][7][8] The following protocol details the synthesis of an ether from an alcohol and an alkyl halide using an in-situ generated catalyst from a trialkylamine. This serves as a model for how this compound could be employed.

Reaction Principle

An alkoxide, generated by the deprotonation of an alcohol by a strong base in the aqueous phase, is transferred to the organic phase by the quaternary ammonium catalyst. In the organic phase, the highly reactive, poorly solvated alkoxide undergoes an SN2 reaction with the alkyl halide to form the ether product.[8]

Caption: General mechanism of phase transfer catalysis in Williamson ether synthesis.

Experimental Protocol

This protocol describes the synthesis of benzyl octyl ether from benzyl alcohol and 1-bromooctane.

Materials and Equipment:

-

Benzyl alcohol

-

1-Bromooctane

-

Sodium hydroxide (NaOH) pellets

-

This compound (or other trialkylamine)

-

Toluene

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and workup

Procedure:

Caption: Experimental workflow for phase transfer catalyzed ether synthesis.

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol (1.0 eq.), 1-bromooctane (1.05 eq.), this compound (0.05 eq.), and toluene (100 mL).

-

-

Addition of Base:

-

Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Slowly add the NaOH solution (3.0 eq.) to the reaction mixture while stirring.

-

-

Reaction:

-

Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. The high agitation is crucial to maximize the interfacial area between the two phases.

-

Maintain the reaction at this temperature for 4-6 hours.

-

-

Monitoring:

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots from the organic layer.

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 100 mL of deionized water to dissolve the sodium salts.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Washing:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

If necessary, the crude product can be purified by vacuum distillation or column chromatography.

-

Safety Precautions:

-

Sodium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromooctane is an irritant. Avoid inhalation and skin contact.

-

Toluene is flammable and has known health risks. All operations should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The efficiency of a phase transfer catalyzed reaction is influenced by several factors, including the catalyst structure, solvent, temperature, and stirring speed. The following table provides representative data for a typical PTC Williamson ether synthesis.

| Parameter | Typical Value/Range | Impact on Reaction |

| Catalyst Loading | 1-10 mol% | Higher loading can increase the rate but may complicate purification. |

| Base Concentration | 25-50% (w/w) aqueous | A higher concentration of base drives the deprotonation of the alcohol. |

| Temperature | 60-100 °C | Increases reaction rate, but higher temperatures can lead to catalyst decomposition. |

| Reaction Time | 2-8 hours | Dependent on substrate reactivity, temperature, and catalyst efficiency. |

| Stirring Speed | > 500 RPM | Vigorous stirring is essential to maximize the interfacial surface area. |

| Yield | 75-95% | Generally high yields are achievable under optimized conditions.[8][9] |

Note: The optimal conditions for a specific reaction involving this compound would need to be determined empirically. The lipophilicity of the heptyl chains may influence its partitioning between the phases and its effectiveness as a catalyst precursor.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 3. ijirset.com [ijirset.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Phase transfer catalysis | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. alfachemic.com [alfachemic.com]

The Role of Triheptylamine in Nanoparticle Synthesis: An Analogical Approach

Introduction

Key Roles of Tertiary Amines in Nanoparticle Synthesis

Tertiary amines play several crucial roles during the formation of nanoparticles:

-

Capping Agent: They can bind to the surface of growing nanoparticles, preventing aggregation and controlling their size and shape. The lone pair of electrons on the nitrogen atom can coordinate with metal ions on the nanoparticle surface.[1][2][3] The length of the alkyl chains influences the steric hindrance and solubility of the nanoparticles.

-

Solvent: High-boiling point tertiary amines can serve as solvents for the reaction, providing a medium for the precursors to react and for the nanoparticles to nucleate and grow.

-

Reducing Agent/Reaction Initiator: In some syntheses, tertiary amines can act as a reducing agent or initiate the reaction by increasing the basicity of the reaction mixture.[4][5]

-

Shape-Directing Agent: By selectively binding to certain crystallographic faces of the growing nanoparticles, tertiary amines can influence their final morphology, leading to the formation of nanorods, nanocubes, or other complex shapes.[6]

Application Notes and Protocols

The following sections detail the synthesis of various nanoparticles using tertiary amines as a proxy for triheptylamine's potential applications.

Synthesis of Metal Oxide Nanoparticles (e.g., TiO2)

Triethylamine is used as a surface passivating agent in the wet chemical synthesis of titanium dioxide (TiO2) nanoparticles.[1] It restricts particle agglomeration, leading to the formation of size-confined nanoparticles.[1]

Experimental Protocol (Adapted from TEA-capped TiO2 synthesis[1])

-

Preparation of Precursor Solution: Add 0.5 ml of this compound to 40 ml of ethanol under vigorous stirring for 5 minutes at room temperature.

-

Nanoparticle Formation: Slowly add 4 ml of titanium isopropoxide (TIP) drop-wise into the parent solution under vigorous stirring. A white precipitate will form.

-

Aging and Washing: After 12 hours, separate the precipitate by centrifugation and wash it several times with water.

-

Drying: Dry the final precipitate at 100°C for 12 hours in a hot air oven.

Quantitative Data Summary

| Nanoparticle | Capping Agent | Precursor | Solvent | Particle Size (nm) | Reference |

| TiO2 | Triethylamine | Titanium Isopropoxide | Ethanol | ~5 | [1] |

Synthesis of Metal Nanoparticles (e.g., Silver)

Triethylamine can induce the synthesis of silver (Ag) nanoparticles in a glycerol/water mixture, acting as both a reagent for initiation and an accelerator.[4][5]

Experimental Protocol (Adapted from TEA-induced Ag nanoparticle synthesis[5])

-

Reaction Mixture Preparation: In a typical experiment, prepare a solution containing 0.6 mM silver nitrate (AgNO3) and 1.0 mM this compound in a 20% glycerol in water solution.

-

Nanoparticle Formation: Stir the reaction mixture at room temperature. The formation of Ag nanoparticles is indicated by a color change and can be monitored using UV-Vis spectroscopy.

-

Stabilization (Optional): Add a stabilizer such as polyvinylpyrrolidone (PVP) to the reaction mixture to prevent aggregation of the nanoparticles.

Quantitative Data Summary

| Nanoparticle | Initiator/Accelerator | Precursor | Solvent | Average Particle Size (nm) | Reference |

| Silver (Ag) | Triethylamine | Silver Nitrate | Glycerol/Water | 30 | [5] |

Synthesis of Quantum Dots (e.g., InAs)

Long-chain amines like trioctylamine are used in the synthesis of indium arsenide (InAs) quantum dots. They play a role in preventing the formation of unwanted byproducts and ensuring the quality of the quantum dots.[7]

Experimental Protocol (Adapted from InAs QD synthesis using dioctylamine/trioctylamine[7])

-

Seeded-Growth Synthesis: This method involves the initial formation of small InAs "seeds" followed by the controlled growth of larger quantum dots.

-

Precursor Preparation: An indium precursor (e.g., indium oleate) and an arsenic precursor (e.g., tris(trimethylsilyl)arsine) are used.

-

Reaction Conditions: The reaction is typically carried out at high temperatures (>250 °C) in a high-boiling point solvent like 1-octadecene. This compound would be introduced with the arsenic precursor.

-

Growth and Quenching: The reaction is allowed to proceed for a specific time to achieve the desired quantum dot size and then quenched to stop the growth.

Quantitative Data Summary

| Quantum Dot | Amine Used | Precursors | Solvent | Excitonic Absorption Peak (nm) | Reference |

| InAs | Dioctylamine/Trioctylamine | Indium oleate, (Me3Si)3As | 1-Octadecene | ~755 | [7] |

Visualizations

Experimental Workflow for Nanoparticle Synthesis

Caption: General experimental workflow for nanoparticle synthesis.

Role of this compound in Nanoparticle Formation

Caption: Role of this compound as a capping agent.

While specific experimental data for this compound in nanoparticle synthesis is limited in published literature, its role can be confidently extrapolated from the behavior of analogous tertiary amines like triethylamine and trioctylamine. This compound is expected to be a versatile molecule capable of acting as a capping agent to control nanoparticle size and prevent aggregation, a high-boiling point solvent, and potentially a reaction initiator or shape-directing agent. The seven-carbon alkyl chains of this compound would offer intermediate steric hindrance and solubility characteristics compared to TEA and TOA, making it a potentially valuable tool for fine-tuning the properties of synthesized nanoparticles for various applications in research, drug development, and materials science. Further experimental investigation is warranted to fully elucidate the specific advantages and applications of this compound in this field.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 4. oiccpress.com [oiccpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Item - Triethylamine: a versatile ligand to control the properties of nanomaterials - RMIT University - Figshare [research-repository.rmit.edu.au]

- 7. Trioctylamine in the Synthesis of Tris(trimethylsilyl)arsine-Based InAs Quantum Dots Prevents the Formation of Si-Based Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

Triheptylamine as a Ligand in Organometallic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptylamine [(CH₃(CH₂)₆)₃N], a tertiary amine with long alkyl chains, offers unique properties as a ligand in organometallic chemistry. Its significant steric bulk and high lipophilicity distinguish it from more common, smaller trialkylamines like triethylamine. These characteristics make this compound a valuable tool in specific catalytic applications, particularly in systems requiring phase separation or involving bulky metal centers. This document provides an overview of its applications, supported by detailed experimental protocols and data, to guide researchers in utilizing this compound in their work.

While direct literature on this compound is limited, its properties can be inferred from studies on analogous long-chain trialkylamines such as tri-n-octylamine. The primary applications for these bulky amines are in solvent extraction of metals and as ancillary ligands or bases in homogeneous catalysis, including phase transfer catalysis.

I. Application in Solvent Extraction of Metals

The lipophilic nature of this compound makes it an effective extractant for metal ions from aqueous solutions into an organic phase. This is particularly useful for the separation and purification of metals. The mechanism typically involves the formation of a lipophilic metal-amine complex.

A. Selective Extraction of Cobalt(II) and Nickel(II)

Long-chain trialkylamines, such as the closely related tri-n-octylamine, have demonstrated high efficiency in the separation of cobalt(II) from nickel(II) in acidic chloride media.[1] The separation is based on the preferential formation of a stable, extractable complex with cobalt.

Workflow for Metal Extraction

Quantitative Data: Extraction Efficiency

The extraction efficiency is highly dependent on experimental conditions. Based on studies with tri-n-octylamine, the following trends can be expected for this compound.[1]

| Parameter | Condition | Expected Outcome for Co(II) Extraction |

| This compound Concentration | 0.1 M - 1.5 M | Increased extraction with higher concentration |

| HCl Concentration | 1 M - 6 M | Optimal extraction at moderate HCl concentrations |

| Phase Contact Time | 1 - 30 min | Equilibrium typically reached within 15 minutes[2] |

| Temperature | 25°C - 50°C | Extraction may be favored at higher temperatures[1] |

Experimental Protocol: Selective Extraction of Co(II) from Ni(II)

This protocol is adapted from studies using tri-n-octylamine and can be optimized for this compound.[1][2]

Materials:

-

Stock solution containing CoCl₂ and NiCl₂ in HCl.

-

This compound.

-